molecular formula C6H12N2O B1288736 1-ethyltetrahydro-2(1H)-pyrimidinone CAS No. 66639-75-6

1-ethyltetrahydro-2(1H)-pyrimidinone

Cat. No.: B1288736
CAS No.: 66639-75-6
M. Wt: 128.17 g/mol
InChI Key: DBSPZYVXETVRMN-UHFFFAOYSA-N
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Description

1-ethyltetrahydro-2(1H)-pyrimidinone is a heterocyclic organic compound that belongs to the class of tetrahydropyrimidinones This compound is characterized by a six-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-ethyltetrahydro-2(1H)-pyrimidinone can be synthesized through several methods. One common approach involves the condensation of ethylamine with a suitable carbonyl compound, followed by cyclization. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of 1-ethyltetrahydropyrimidin-2(1H)-one often involves large-scale batch or continuous processes. These methods utilize advanced reactors and separation techniques to optimize the synthesis and purification of the compound. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-ethyltetrahydro-2(1H)-pyrimidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted tetrahydropyrimidinones.

Scientific Research Applications

1-ethyltetrahydro-2(1H)-pyrimidinone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Properties

IUPAC Name

1-ethyl-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-2-8-5-3-4-7-6(8)9/h2-5H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSPZYVXETVRMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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